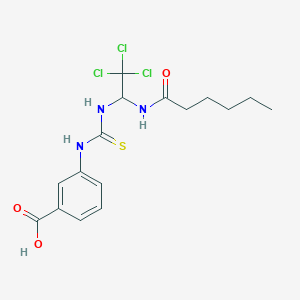
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid is a complex organic compound with the molecular formula C16H20Cl3N3O3S This compound is known for its unique structure, which includes a trichloroethyl group, a hexanoylamino group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.
Hexanoylation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoylamino derivative.
Coupling with Benzoic Acid: The final step involves coupling the hexanoylamino derivative with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hexanoylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid
- 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid
- 4-((((2,2,2-Trichloro-1-(heptanoylamino)ET)amino)carbothioyl)amino)benzoic acid
Uniqueness
3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trichloroethyl group makes it highly reactive, while the hexanoylamino group enhances its lipophilicity and potential interactions with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C16H20Cl3N3O3S |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-8-12(23)21-14(16(17,18)19)22-15(26)20-11-7-5-6-10(9-11)13(24)25/h5-7,9,14H,2-4,8H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) |
InChI Key |
ZPIOCPOQJINRTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















